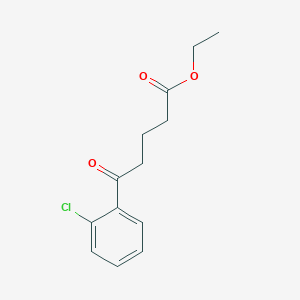

Ethyl 5-(2-chlorophenyl)-5-oxovalerate

Description

Structural Classification and Nomenclature within Keto Ester Chemistry

From a structural standpoint, Ethyl 5-(2-chlorophenyl)-5-oxovalerate is classified as a γ-keto ester. This classification is determined by the relative positions of the two carbonyl groups. The ketone carbonyl is located at the fifth carbon position (C5) relative to the ester carbonyl group, which is designated as C1. The IUPAC name for this compound is ethyl 5-(2-chlorophenyl)-5-oxopentanoate labshake.com.

The nomenclature of esters involves naming the alkyl group from the alcohol portion first, followed by the name of the carboxylate portion derived from the carboxylic acid, with the "-oic acid" suffix replaced by "-oate". In this case, the ethyl group originates from ethanol (B145695), and the "5-(2-chlorophenyl)-5-oxovalerate" part is derived from 5-(2-chlorophenyl)-5-oxovaleric acid.

Significance of Oxovalerate Esters as Synthetic Intermediates in Organic Chemistry

Oxovalerate esters, and more broadly γ-keto esters, are valuable building blocks in organic synthesis. The presence of both a ketone and an ester functional group allows for a wide range of chemical transformations. These compounds can serve as precursors to various cyclic and acyclic molecules. For instance, the γ-keto ester system is a useful synthon for the preparation of 1,4-dicarbonyl compounds, which are key intermediates in the synthesis of various heterocyclic compounds like furans, pyrroles, and pyridazines.

Several synthetic routes have been developed for the preparation of γ-keto esters, including the alkylation of β-ketoesters and the radical-initiated addition of aldehydes to maleic esters wikipedia.org. Another approach involves the zinc carbenoid-mediated chain extension of β-dicarbonyl substrates orgsyn.org. These methods highlight the importance and accessibility of this class of compounds for synthetic chemists.

Overview of Chlorinated Aromatic Scaffolds in Modern Chemical Synthesis

The inclusion of a chlorinated aromatic scaffold, specifically a 2-chlorophenyl group, in the structure of this compound is of significant interest. Chlorinated aromatic compounds are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials. The presence of a chlorine atom on the aromatic ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability.

In the context of synthesis, the chlorine atom can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of diverse substituents onto the aromatic ring, thereby enabling the generation of a library of analogs for structure-activity relationship studies. The Friedel-Crafts acylation of chlorobenzene is a common method for introducing an acyl group to a chlorinated aromatic ring, often resulting in a mixture of ortho and para isomers youtube.com.

Current Research Trends and Knowledge Gaps Regarding Substituted Oxovalerate Derivatives

Current research on substituted oxovalerate derivatives is focused on the development of novel synthetic methodologies that allow for greater control over stereochemistry and the introduction of diverse functional groups. There is a growing interest in the catalytic asymmetric synthesis of these compounds to produce enantiomerically pure building blocks for the synthesis of chiral drugs and natural products.

While general synthetic methods for γ-keto esters are well-established, specific and detailed research findings on this compound itself are not extensively documented in publicly available literature. A significant knowledge gap exists regarding its specific synthesis, detailed chemical properties supported by experimental data, and its applications in the synthesis of biologically active molecules or advanced materials. Further research is needed to fully explore the synthetic potential of this particular substituted oxovalerate derivative.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(2-chlorophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-2-17-13(16)9-5-8-12(15)10-6-3-4-7-11(10)14/h3-4,6-7H,2,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWPYIIIQMJYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645861 | |

| Record name | Ethyl 5-(2-chlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-03-0 | |

| Record name | Ethyl 5-(2-chlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 2 Chlorophenyl 5 Oxovalerate

Established Synthetic Pathways to the Compound

Traditional synthetic routes to Ethyl 5-(2-chlorophenyl)-5-oxovalerate rely on well-understood reactions in organic chemistry, primarily leveraging halogenated precursors and classical bond-forming techniques.

A primary and highly effective method for synthesizing aryl ketones is the Friedel-Crafts acylation. This approach is directly applicable to the synthesis of this compound. The general strategy involves the reaction of a halogenated aromatic compound, such as 2-chlorobenzene, with an acylating agent derived from a five-carbon dicarboxylic acid monoester.

A plausible pathway involves the acylation of 2-chlorobenzene using ethyl 5-chloro-5-oxovalerate (the mono-acid chloride of ethyl glutarate). This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic aromatic substitution. The reaction proceeds by introducing the 5-oxovalerate chain onto the chlorophenyl ring.

Plausible Reaction Scheme:

Reactants: 2-chlorobenzoyl chloride and a suitable organometallic reagent derived from an ethyl ester with a four-carbon chain.

Catalyst: Lewis acids (e.g., AlCl₃, FeCl₃).

Product: this compound.

This method leverages readily available and reactive 2-chlorobenzoyl derivatives to construct the core structure of the target molecule.

Ethyl 4-bromobutyrate is a key building block in organic synthesis and has been identified as a precursor for this compound. chemicalbook.comsigmaaldrich.com This starting material provides the four-carbon chain and the ethyl ester functionality required for the final product. nih.govbldpharm.com

The synthesis can be envisioned through several routes. One common method involves the formation of an organometallic intermediate. For instance, Ethyl 4-bromobutyrate can be used to prepare an organozinc or organocuprate reagent. This nucleophilic species can then undergo a coupling reaction with an activated 2-chlorobenzoyl derivative, such as 2-chlorobenzoyl chloride, to form the desired carbon-carbon bond and yield the final gamma-keto ester.

Another potential pathway is the reaction of a phenyllithium (B1222949) or Grignard reagent derived from 2-chloro-1-iodobenzene with a derivative of ethyl 4-bromobutyrate. These established organometallic coupling reactions provide a reliable means of connecting the aromatic and aliphatic portions of the molecule.

The synthesis of this compound is fundamentally reliant on acylation and esterification reactions.

Acylation: As discussed, Friedel-Crafts acylation is the cornerstone reaction for forming the ketone functional group and attaching the side chain to the aromatic ring. This electrophilic substitution reaction is a classic and robust method for creating aryl ketones. The high reactivity of acyl chlorides makes them excellent substrates for this transformation. mdpi.com

Esterification: While the primary synthetic strategies often incorporate the ethyl ester group from the start, a synthetic route could also proceed via the carboxylic acid intermediate, 5-(2-chlorophenyl)-5-oxovaleric acid. This intermediate could then be converted to the final product through classical esterification methods, such as Fischer esterification. This involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid). While an additional step, it offers flexibility in the synthetic design. More advanced esterification methods using coupling agents or O-acylation promoters could also be employed under milder conditions. nih.gov

Exploration of Novel and Optimized Synthetic Protocols

Modern synthetic chemistry seeks to improve upon classical methods by introducing new catalysts and adopting more sustainable practices. These innovations aim for higher efficiency, greater selectivity, and reduced environmental impact.

While this compound is a gamma-keto ester, the catalytic strategies developed for the synthesis of beta-keto esters are highly relevant, as they often involve the formation of carbon-carbon bonds adjacent to a carbonyl group. acs.org Beta-keto esters are valuable synthetic intermediates, and a wide array of catalytic methods have been developed for their preparation. nih.govorganic-chemistry.org

These methods often provide alternatives to classical condensation reactions. For example, palladium-catalyzed reactions of allylic esters of beta-keto acids can generate palladium enolates, which are versatile intermediates for various transformations. nih.gov Other transition metals, such as molybdenum and niobium, have been shown to catalyze the reaction between aldehydes and ethyl diazoacetate to produce beta-keto esters in high yields under mild conditions. organic-chemistry.org

The transesterification of beta-keto esters can also be optimized using various catalysts. Boron-based catalysts, such as boric acid, are attractive due to their low toxicity and environmental impact. rsc.org They have been successfully used for the transesterification of ethyl acetoacetate (B1235776) with a range of alcohols. rsc.org

| Catalyst Type | Example Catalyst | Reaction Type | Key Features |

|---|---|---|---|

| Palladium Complex | Pd(PPh₃)₄ | Decarboxylative Allylation | Forms versatile palladium enolate intermediates. nih.gov |

| Niobium(V) Chloride | NbCl₅ | Reaction of Aldehydes with Ethyl Diazoacetate | Good yields and high selectivity under mild conditions. organic-chemistry.org |

| Molybdenum(VI) Dichloride Dioxide | MoO₂Cl₂ | Reaction of Aldehydes with Ethyl Diazoacetate | High yields at room temperature. organic-chemistry.org |

| Boron-Based | Boric Acid (H₃BO₃) | Transesterification | Environmentally benign and effective for primary/secondary alcohols. rsc.org |

| Organocatalyst | 4-DMAP | Transesterification | Effective amine catalyst for ester exchange. rsc.org |

These catalytic approaches, while often demonstrated on beta-keto esters, provide a toolbox of modern synthetic methods that could potentially be adapted for more efficient and selective syntheses of gamma-keto esters like this compound.

Green chemistry principles focus on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. dergipark.org.trresearchgate.net Applying these principles to the synthesis of this compound would involve modifying established pathways to be more environmentally benign.

Key areas for improvement include:

Catalysis: Replacing stoichiometric Lewis acids like AlCl₃ in Friedel-Crafts reactions with recyclable, solid acid catalysts (e.g., zeolites) would reduce waste and catalyst-related hazards.

Solvents: Traditional organic solvents could be replaced with greener alternatives, such as ionic liquids or supercritical fluids. dergipark.org.tr In some cases, reactions can be designed to run under solvent-free conditions, significantly reducing waste. rsc.org

Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasonication can often accelerate reaction rates, leading to shorter reaction times, lower energy consumption, and higher yields compared to conventional heating. nih.gov

These green approaches aim to make the synthesis not only more efficient but also safer and more sustainable, aligning with the modern trajectory of chemical manufacturing. nih.gov

Process Intensification and Scale-Up Considerations in Laboratory Synthesis

The transition from a laboratory-scale synthesis of this compound to a larger, more efficient production process involves several key considerations aimed at improving safety, sustainability, and cost-effectiveness. These principles of process intensification are particularly relevant to Friedel-Crafts acylation reactions, which traditionally involve stoichiometric amounts of corrosive and moisture-sensitive catalysts like aluminum chloride, leading to significant waste streams.

Modern Catalytic Approaches:

Continuous Flow Synthesis:

A significant advancement in chemical synthesis is the adoption of continuous flow reactors over traditional batch processing. For a Friedel-Crafts acylation, a continuous flow setup would involve pumping the reactants (chlorobenzene and the acylating agent) and a catalyst solution through a heated tube or a packed-bed reactor. This methodology offers several benefits for scale-up:

Enhanced Safety: Continuous flow reactors handle smaller volumes of reactants at any given time, which significantly reduces the risks associated with highly exothermic reactions. researchgate.net The high surface-area-to-volume ratio allows for superior heat transfer and precise temperature control, preventing thermal runaways.

Improved Yield and Purity: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities. This can reduce the formation of unwanted isomers and byproducts, simplifying downstream purification processes.

Scalability: Scaling up a continuous flow process is often more straightforward than a batch process. Instead of using larger and more difficult-to-manage reactors, the production rate can be increased by running the system for longer periods or by "numbering up" – running multiple reactors in parallel.

Solvent Selection and Reaction Conditions:

Process intensification also involves a critical evaluation of solvent use. Traditional Friedel-Crafts reactions often employ chlorinated solvents, which are environmentally persistent. Research into greener solvent alternatives, or even solvent-free conditions where one of the reactants acts as the solvent, is an active area of investigation. Additionally, optimizing reaction conditions to use lower catalyst loadings and milder temperatures contributes to a more sustainable process.

The table below summarizes key considerations for the process intensification and scale-up of the synthesis of this compound.

| Parameter | Traditional Batch Synthesis | Process Intensification Approach | Benefits of Intensification |

| Catalyst | Stoichiometric AlCl₃ | Heterogeneous catalysts (e.g., zeolites, solid acids) | Reduced waste, catalyst recyclability, improved selectivity. researchgate.net |

| Reactor Type | Batch Reactor | Continuous Flow Reactor (e.g., packed-bed, microreactor) | Enhanced safety, better temperature control, improved yield and purity, easier scalability. |

| Solvent | Chlorinated solvents | Greener solvents or solvent-free conditions | Reduced environmental impact, improved process safety. |

| Work-up | Aqueous quench and extraction | Simplified separation (e.g., filtration of solid catalyst) | Reduced waste streams, lower processing time and cost. |

By implementing these process intensification strategies, the laboratory synthesis of this compound can be transformed into a more efficient, safer, and environmentally responsible process suitable for larger-scale production.

Chemical Transformations and Reactivity Profile of Ethyl 5 2 Chlorophenyl 5 Oxovalerate

Reactivity of the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon, is a primary site for nucleophilic attack. Its reactivity is influenced by the adjacent 2-chlorophenyl ring.

Nucleophilic Addition Reactions (e.g., Grignard reactions, Hydride Reductions)

Nucleophilic addition to the carbonyl carbon of the ketone is a fundamental reaction.

Grignard Reactions: Grignard reagents (R-MgX) are potent nucleophiles that readily attack the carbonyl carbon. masterorganicchemistry.com In the case of Ethyl 5-(2-chlorophenyl)-5-oxovalerate, the Grignard reagent will preferentially add to the ketone. However, since the compound also contains an ester, the Grignard reagent can react with both functional groups. Typically, two equivalents of the Grignard reagent will add to the ester to form a tertiary alcohol. masterorganicchemistry.com The initial reaction involves the formation of a new carbon-carbon bond and a carbon-oxygen pi bond break, resulting in a tertiary alkoxide intermediate. masterorganicchemistry.com

Hydride Reductions: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to a secondary alcohol. harvard.edu LiAlH₄ is a powerful reducing agent that can reduce both the ketone and the ester, while NaBH₄ is a milder reagent that selectively reduces the ketone in the presence of the ester. harvard.edu The reduction of the ketone with NaBH₄ would yield ethyl 5-(2-chlorophenyl)-5-hydroxypentanoate.

Table 1: Nucleophilic Addition Reactions of the Ketone Moiety

| Reaction | Reagent | Product |

|---|---|---|

| Grignard Reaction | R-MgX | Tertiary Alcohol (after reaction with both ketone and ester) |

| Hydride Reduction | NaBH₄ | Ethyl 5-(2-chlorophenyl)-5-hydroxypentanoate |

| Hydride Reduction | LiAlH₄ | 5-(2-chlorophenyl)pentane-1,5-diol |

Carbonyl Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) allows for the formation of enolates, which are key intermediates in carbonyl condensation reactions.

Aldol Condensation: In the presence of a base, this compound can undergo an aldol condensation with another carbonyl compound (or itself). vanderbilt.edu This reaction involves the formation of a new carbon-carbon bond, leading to a β-hydroxy ketone or, after dehydration, an α,β-unsaturated ketone. vanderbilt.eduthieme-connect.de The formation of five- and six-membered rings is often favored in intramolecular aldol reactions. vanderbilt.edu

Knoevenagel Condensation: This is a modification of the aldol condensation where the enolate is derived from an active methylene (B1212753) compound, such as diethyl malonate or ethyl cyanoacetate, in the presence of a weak base. wikipedia.org The reaction with this compound would result in the formation of a new carbon-carbon double bond. wikipedia.org

Table 2: Carbonyl Condensation Reactions

| Reaction | Reactant | Catalyst | Product Type |

|---|---|---|---|

| Aldol Condensation | Self-condensation or with another carbonyl compound | Base | β-hydroxy ketone or α,β-unsaturated ketone vanderbilt.eduthieme-connect.de |

| Knoevenagel Condensation | Active methylene compound (e.g., diethyl malonate) | Weakly basic amine wikipedia.org | α,β-unsaturated product wikipedia.org |

Functional Group Interconversions of the Oxo Group

The ketone's oxo group can be converted into other functional groups through various reactions. For example, reductive amination can convert the ketone into an amine. The formation of oximes from aldehydes and ketones can also occur. vanderbilt.edu

Reactivity of the Ester Functionality

The ester group is another reactive site in this compound, susceptible to nucleophilic acyl substitution.

Transesterification and Ester Exchange Reactions

Transesterification involves the conversion of one ester into another by reacting it with an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would produce Mthis compound and ethanol (B145695). masterorganicchemistry.com Using the alcohol as the solvent can help drive the reaction to completion. masterorganicchemistry.com

Saponification and Hydrolysis to Carboxylic Acid Derivatives

Saponification: This is the hydrolysis of an ester under basic conditions, typically using a strong base like sodium hydroxide (B78521) (NaOH). libretexts.org The reaction is essentially irreversible and yields the salt of the carboxylic acid (a carboxylate) and an alcohol. libretexts.orgchemguide.co.uk Treating this compound with NaOH would produce sodium 5-(2-chlorophenyl)-5-oxovalerate and ethanol. libretexts.org

Acid-Catalyzed Hydrolysis: Esters can also be hydrolyzed under acidic conditions. This reaction is the reverse of esterification and is an equilibrium process. chemguide.co.ukmnstate.edu Heating this compound with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid, will yield 5-(2-chlorophenyl)-5-oxovaleric acid and ethanol. chemguide.co.uklibretexts.org

Table 3: Reactivity of the Ester Functionality

| Reaction | Reagent | Product |

|---|---|---|

| Transesterification | Methanol, Acid Catalyst | Mthis compound |

| Saponification | Sodium Hydroxide | Sodium 5-(2-chlorophenyl)-5-oxovalerate |

| Acid Hydrolysis | Water, Acid Catalyst | 5-(2-chlorophenyl)-5-oxovaleric acid |

Claisen Condensation and Related Carbon-Carbon Bond Formations

The ester functionality in this compound can participate in Claisen and related condensation reactions to form new carbon-carbon bonds. These reactions are fundamental in the synthesis of more complex molecular architectures.

The classic Claisen condensation involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. In the context of this compound, a self-condensation is unlikely due to the presence of only one ester group. However, it can readily participate in a "crossed" Claisen condensation with another enolizable ester. For this reaction to be synthetically useful, one of the ester partners should ideally be non-enolizable to prevent a mixture of products.

A typical crossed Claisen condensation involving this compound would proceed as follows:

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | An enolizable ester (e.g., ethyl acetate) | Sodium ethoxide | A β-keto ester derivative |

The mechanism involves the deprotonation of the α-carbon of the enolizable ester by the base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group in this compound. Subsequent elimination of an ethoxide ion yields the corresponding β-keto ester.

Chemistry of the Alpha-Methylene and Adjacent Positions

The methylene groups alpha to the ketone and ester carbonyls in this compound are activated and can undergo a variety of chemical transformations.

The methylene group adjacent to the ketone is particularly susceptible to halogenation under both acidic and basic conditions. The reaction introduces a halogen atom (e.g., chlorine, bromine, or iodine) at the α-position.

Under acidic conditions, the reaction proceeds through an enol intermediate, and typically results in monohalogenation. In contrast, basic conditions promote the formation of an enolate, and the reaction can be more difficult to control, potentially leading to polyhalogenation.

| Reaction | Reagents | Product |

| α-Bromination | Br₂, Acetic Acid | Ethyl 4-bromo-5-(2-chlorophenyl)-5-oxovalerate |

| α-Chlorination | SO₂Cl₂, cat. Acid | Ethyl 4-chloro-5-(2-chlorophenyl)-5-oxovalerate |

The resulting α-halo ketones are versatile synthetic intermediates. The newly introduced halogen is a good leaving group and can be displaced by a variety of nucleophiles in SN2 reactions, allowing for the introduction of a wide range of functional groups.

The protons on the carbon atoms alpha to the carbonyl groups are acidic and can be removed by a suitable base to form an enolate. The regioselectivity of enolate formation is an important consideration. The methylene group between the two carbonyl groups in a β-dicarbonyl compound is the most acidic. In this compound, the protons alpha to the ketone are generally more acidic than those alpha to the ester.

The choice of base and reaction conditions can influence which enolate is formed. A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures will typically deprotonate the less sterically hindered α-carbon, leading to the kinetic enolate. A weaker base at higher temperatures will favor the formation of the more thermodynamically stable enolate.

Once formed, these enolates are potent nucleophiles and can be alkylated or acylated by reacting with alkyl halides or acyl chlorides, respectively. This provides a powerful method for extending the carbon chain and introducing new functional groups.

| Reaction | Base | Electrophile | Product |

| Alkylation | LDA | Methyl iodide | Ethyl 2-methyl-5-(2-chlorophenyl)-5-oxovalerate |

| Acylation | NaH | Acetyl chloride | Ethyl 2-acetyl-5-(2-chlorophenyl)-5-oxovalerate |

Transformations Involving the Chlorophenyl Group

The 2-chlorophenyl group of this compound can also undergo various transformations, allowing for further derivatization of the molecule.

The chlorine atom on the aromatic ring is an ortho, para-directing deactivator for electrophilic aromatic substitution (EAS). The electron-withdrawing inductive effect of the chlorine deactivates the ring towards attack by electrophiles, making these reactions slower than on unsubstituted benzene. However, the lone pairs on the chlorine can stabilize the arenium ion intermediate through resonance, directing incoming electrophiles to the ortho and para positions. Given that the chlorine is at the 2-position, further substitution would be directed to the 4 and 6 positions.

Conversely, the presence of the electron-withdrawing chlorine atom and the ketone functionality can make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly if additional activating groups are present on the ring. wikipedia.org In a typical SNAr reaction, a strong nucleophile attacks the carbon bearing the leaving group (in this case, chlorine), proceeding through a Meisenheimer complex intermediate. wikipedia.org For this to occur efficiently, the ring generally needs to be further activated by strongly electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.orgmasterorganicchemistry.com

The carbon-chlorine bond on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of derivatives.

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

Stille Coupling: In a Stille coupling, the aryl chloride is reacted with an organotin compound (organostannane) using a palladium catalyst.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Kumada Coupling: This reaction utilizes a Grignard reagent as the organometallic partner to couple with the aryl chloride, typically catalyzed by a nickel or palladium complex.

Hiyama Coupling: The Hiyama coupling employs an organosilane as the coupling partner with the aryl chloride, activated by a fluoride (B91410) source and catalyzed by palladium.

The general scheme for these cross-coupling reactions is as follows:

| Reaction Name | Organometallic Reagent (R-M) | Catalyst | Product |

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Base | Ethyl 5-(2-R-phenyl)-5-oxovalerate |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Ethyl 5-(2-R-phenyl)-5-oxovalerate |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | Ethyl 5-(2-alkenylphenyl)-5-oxovalerate |

| Kumada | R-MgBr | PdCl₂(dppf) or NiCl₂(dppf) | Ethyl 5-(2-R-phenyl)-5-oxovalerate |

| Hiyama | R-Si(OR')₃ | PdCl₂, TBAF | Ethyl 5-(2-R-phenyl)-5-oxovalerate |

These reactions significantly enhance the synthetic utility of this compound, enabling the introduction of a wide variety of aryl, vinyl, and alkyl substituents at the 2-position of the phenyl ring.

Reductive Dehalogenation and Aromatic Ring Functionalization

The 2-chlorophenyl moiety of this compound is a key site for chemical modification, offering pathways to novel analogs through reductive dehalogenation and various aromatic ring functionalization strategies. These transformations allow for the systematic alteration of the compound's steric and electronic properties.

Reductive Dehalogenation

Reductive dehalogenation is a significant chemical transformation that involves the removal of the chlorine atom from the aromatic ring to yield the corresponding phenyl derivative, Ethyl 5-oxo-5-phenylvalerate. This process is particularly valuable for synthesizing analogs or removing the halogen to explore its contribution to biological activity in structure-activity relationship (SAR) studies.

Catalytic hydrogenation is a prevalent method for this transformation. The chloro substituent can be effectively removed using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C), under neutral conditions. organic-chemistry.org This method is often chemoselective, allowing for the reduction of the aryl-halide bond without affecting other functional groups present in the molecule, such as the ketone and ester moieties. organic-chemistry.org While bromides are generally reduced more readily, chlorides can also be effectively removed, sometimes requiring more vigorous conditions or specific hydrogen donors like sodium hypophosphite. organic-chemistry.org

Alternative catalytic systems for the hydrodehalogenation of aryl chlorides have been developed, offering mild and efficient routes. These include catalysts based on ruthenium, nickel, and iron, which can operate under various reaction conditions.

Table 1: Selected Catalytic Systems for Reductive Dehalogenation of Aryl Chlorides

| Catalyst System | Hydrogen Source | Typical Conditions | Key Features |

| Palladium-on-Carbon (Pd/C) | Hydrogen gas (H₂) | Neutral, various solvents (e.g., ethanol, ethyl acetate) | Widely used, good functional group tolerance, chemoselective for C-Cl over some other groups. organic-chemistry.org |

| Ruthenium(II) Phosphine Complexes | Alcohols, H₂ | Biphasic or homogeneous systems | Rapid and complete conversion, significant functional group tolerance. |

| Nickel-on-Graphite | - | Conventional heating or microwave irradiation | Inexpensive, heterogeneous, recyclable catalyst. |

| Iron(III) acetylacetonate (B107027) (Fe(acac)₃) | t-BuMgCl | Mild conditions (e.g., THF, 0 °C) | Operationally simple, rapid, and chemoselective. |

Aromatic Ring Functionalization

The 2-chlorophenyl ring of this compound provides multiple opportunities for further functionalization, either by replacing the chlorine atom or by substituting other hydrogen atoms on the ring.

Cross-Coupling Reactions: The chlorine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura (using boronic acids), Negishi (using organozinc reagents), and Kumada (using Grignard reagents) couplings are standard methods for replacing the aryl chloride with aryl, heteroaryl, or alkyl groups. acs.orgyoutube.com These transformations enable the synthesis of a diverse library of biaryl and alkyl-aryl derivatives, significantly expanding the chemical space around the core molecule. organic-chemistry.org Nickel-catalyzed systems are also highly effective for the cross-coupling of aryl chlorides. organic-chemistry.org

Electrophilic Aromatic Substitution (EAS): The existing substituents on the phenyl ring—the chloro group and the acyl group—direct the position of any subsequent electrophilic aromatic substitution reactions. The chlorine atom is an ortho-, para-director, while the acyl group (a meta-director) deactivates the ring. youtube.com The interplay of these directing effects determines the regiochemical outcome of reactions like nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.commasterorganicchemistry.com For instance, nitration would be expected to introduce a nitro group primarily at the positions meta to the acyl group and ortho/para to the chloro group, with the precise outcome depending on the reaction conditions and the relative activating/deactivating strengths of the substituents. youtube.comlibretexts.org

Nucleophilic Aromatic Substitution (NAS): While less common for unactivated aryl chlorides, nucleophilic aromatic substitution can occur under specific conditions, particularly if the ring is further activated by strongly electron-withdrawing groups or through the use of strong nucleophiles and high temperatures. This could allow for the direct displacement of the chlorine atom by nucleophiles such as alkoxides, amines, or thiolates.

These functionalization strategies underscore the versatility of this compound as a scaffold for creating a wide range of derivatives with tailored chemical and physical properties.

Applications of Ethyl 5 2 Chlorophenyl 5 Oxovalerate As a Synthetic Building Block

Precursor in Heterocyclic Compound Synthesis

The presence of two distinct reactive sites—the ketone carbonyl and the ester group—at positions 1 and 5 makes Ethyl 5-(2-chlorophenyl)-5-oxovalerate a suitable starting material for constructing various heterocyclic rings through cyclocondensation reactions.

The classical Hantzsch pyridine (B92270) synthesis is a multi-component reaction that traditionally utilizes two equivalents of a β-keto ester, an aldehyde, and a nitrogen donor like ammonia (B1221849) to form 1,4-dihydropyridines. rsc.org Due to its structure as a γ-keto ester, this compound is not a direct substrate for the standard Hantzsch reaction mechanism.

However, its underlying 1,5-dicarbonyl relationship can be exploited in modified pyridine syntheses. In a plausible pathway, the γ-keto ester can react with a nitrogen source, such as ammonia or ammonium (B1175870) acetate. The reaction proceeds via an initial aminolysis or enamine formation at the ketone, followed by intramolecular cyclization and dehydration. This condensation reaction effectively closes the six-membered ring to form a dihydropyridine (B1217469) derivative, which can then be oxidized to the corresponding aromatic pyridine scaffold. This approach deviates from the multicomponent Hantzsch assembly but effectively utilizes the keto-ester as a linear C5 fragment for building the pyridine core.

| Reactant 1 | Reactant 2 | Key Reaction Type | Potential Product Scaffold |

|---|---|---|---|

| This compound | Ammonia/Ammonium Acetate | Condensation/Cyclization/Oxidation | Substituted Pyridine |

Indole (B1671886) Synthesis: The Fischer indole synthesis is a robust method for creating the indole nucleus, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The ketone functionality of this compound makes it an ideal substrate for this reaction.

The synthesis begins with the condensation of this compound with a substituted or unsubstituted phenylhydrazine to form a phenylhydrazone intermediate. Upon treatment with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid), this intermediate undergoes a byjus.combyjus.com-sigmatropic rearrangement. The subsequent cyclization and elimination of ammonia yield the aromatic indole ring. byjus.com The resulting product is an indole-2-carboxylate (B1230498) derivative, a valuable scaffold in medicinal chemistry.

| Reactant 1 | Reactant 2 | Named Reaction | Potential Product Scaffold |

|---|---|---|---|

| This compound | Phenylhydrazine | Fischer Indole Synthesis | Ethyl 2-(substituted)-indole-3-propanoate |

Imidazole (B134444) Synthesis: The construction of an imidazole ring typically requires precursors with a 1,2-dicarbonyl or equivalent relationship. As a 1,5-dicarbonyl precursor, this compound is not a direct substrate for common imidazole syntheses like the Radziszewski or Debus methods. Its conversion to an imidazole derivative would necessitate significant functional group manipulations to create the required 1,2-relationship, making it a less common or efficient pathway for this specific heterocycle.

Pyrazolones are five-membered heterocyclic compounds traditionally synthesized from the condensation of a β-keto ester with hydrazine (B178648) or its derivatives. beilstein-journals.org The reaction of this compound, a γ-keto ester, with hydrazine does not yield a pyrazolone (B3327878).

Instead, the 1,5-dicarbonyl spacing leads to the formation of a six-membered ring. The reaction proceeds through the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the terminal hydrazine nitrogen onto the ester carbonyl. This cyclization-condensation reaction results in the formation of a 6-substituted-4,5-dihydropyridazin-3(2H)-one. rsc.orgnih.gov Therefore, while the compound is a precursor to nitrogen-containing heterocycles, it specifically leads to the pyridazinone scaffold rather than the pyrazolone ring system. This pathway is analogous to the well-known reaction between levulinic acid (a simple γ-keto acid) and hydrazine. rsc.org

| Reactant 1 | Reactant 2 | Reaction Type | Resulting Heterocycle |

|---|---|---|---|

| This compound | Hydrazine Hydrate | Cyclocondensation | 6-(2-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one |

The most common method for synthesizing coumarins is the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. jk-sci.comwikipedia.org The mechanism requires the specific 1,3-relationship of the carbonyl groups in the β-keto ester to facilitate the necessary transesterification and subsequent intramolecular electrophilic attack on the phenol ring.

This compound, as a γ-keto ester, does not possess the required structure to participate in the Pechmann condensation or other standard coumarin (B35378) syntheses like the Perkin or Knoevenagel reactions. byjus.comnih.gov Its application as a direct building block for the coumarin core is not described in established synthetic methodologies, as its 1,5-dicarbonyl framework is incompatible with the cyclization strategies required to form the benzopyrone ring system.

Building Block for Complex Polycyclic and Macrocyclic Systems

Beyond simple heterocycles, the functional groups in this compound can be used to introduce specific structural motifs into larger, more complex molecular architectures.

Polyketides are a large class of natural products built from the repeated condensation of two-carbon (acetate) or three-carbon (propionate) units, which results in a poly-β-keto chain. rsc.org Synthetic strategies often mimic this biosynthetic logic.

This compound does not fit the standard pattern of a polyketide extender unit. However, it can serve as a specialized, non-biomimetic building block in the laboratory synthesis of polyketide analogues. nih.govresearchgate.net In such a synthetic campaign, the γ-keto ester could be incorporated into a larger carbon skeleton through reactions such as aldol (B89426) condensations (at the α-position to the ketone), Claisen condensations (utilizing the ester), or other carbon-carbon bond-forming reactions. This allows for the strategic insertion of a five-carbon segment containing a ketone and a latent carboxylic acid (the ester), functionalized with a 2-chlorophenyl group. This approach enables the creation of novel, non-natural polyketide-like structures with tailored functionalities for biological screening.

| Compound Class | Role of this compound | Key Reactions | Resulting Structure |

|---|---|---|---|

| Polyketide Analogues | Specialized C5 Building Block | Aldol Condensation, Claisen Condensation | Modified polyketide backbone with an aryl-keto side chain |

Synthesis of Multi-Ring Systems (e.g., tetracycline (B611298) analogs via malonic ester condensations)

The structural framework of this compound makes it an adept precursor for the construction of polycyclic compounds. A notable application is in the synthesis of tetracycline analogs. The malonic ester synthesis, a classic method in organic chemistry, can be employed to form new carbon-carbon bonds at the carbon atom alpha to the ester group. wikipedia.org This reaction typically involves the deprotonation of a malonic ester with a base, followed by alkylation with a suitable electrophile.

In the context of tetracycline synthesis, the ketone and ester functionalities of this compound can participate in intramolecular condensation reactions. For instance, a malonic ester condensation approach could be envisioned where the enolate of a malonic ester derivative attacks the electrophilic carbonyl carbon of the ketone, leading to a cyclization event and the formation of a new ring. Subsequent reactions could then be employed to build the remaining rings of the tetracycline core. Studies have explored the synthesis of tetracycline ring A analogs through various cyclization strategies, highlighting the importance of versatile starting materials in constructing these complex architectures. nih.gov

| Reaction Type | Key Reagents | Bond Formed | Potential Application |

| Malonic Ester Condensation | Diethyl malonate, Base (e.g., Sodium ethoxide) | C-C | Formation of cyclic systems |

| Intramolecular Cyclization | --- | C-C | Construction of polycyclic frameworks |

Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a lead compound's structure to understand how these changes affect its biological activity. This compound serves as a valuable scaffold for such studies.

The 2-chlorophenyl group of this compound is a key site for modification. By synthesizing analogues with different substituents on the aromatic ring, researchers can probe the electronic and steric requirements for optimal interaction with a biological target. For example, introducing electron-donating or electron-withdrawing groups can alter the molecule's electronic properties, which may influence its binding affinity. Similarly, varying the size and position of substituents can provide insights into the shape and size of the target's binding pocket. The synthesis of a series of derivatives with diverse substitution patterns allows for a systematic exploration of the chemical space around the lead compound, aiding in the identification of more potent and selective molecules. nih.govnih.gov

Many biological targets are chiral, meaning they interact differently with the various stereoisomers of a drug molecule. Therefore, controlling the stereochemistry of a synthetic compound is often crucial for its therapeutic efficacy. Investigations into the stereoselective synthesis of molecules derived from this compound are important for developing enantiomerically pure compounds. This can involve the use of chiral catalysts or auxiliaries to induce stereoselectivity in key reaction steps. For instance, asymmetric reduction of the ketone group could lead to the formation of a specific stereoisomer of the corresponding alcohol, which could then be carried forward to synthesize chiral target molecules. Such studies are critical for understanding the stereochemical requirements for biological activity and for the development of safer and more effective drugs. google.com

Potential Utility in Materials Science and Fine Chemical Production

Beyond its applications in medicinal chemistry, the chemical reactivity of this compound lends itself to the synthesis of novel materials and fine chemicals.

Organic light-emitting diodes (OLEDs) are a key technology in modern displays and lighting. lookchem.com The performance of an OLED is highly dependent on the organic materials used in its construction. These materials must possess specific electronic and photophysical properties. This compound can serve as an intermediate in the synthesis of more complex organic molecules that could be incorporated into OLED devices. sunfinelabs.com For example, the aromatic ring and carbonyl group could be modified through various coupling reactions to build larger conjugated systems, which are essential for charge transport and light emission in OLEDs. The development of new and efficient OLED materials is an active area of research, and versatile building blocks like this compound are valuable tools for materials scientists. heegermaterials.com

Spectroscopic and Advanced Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of Ethyl 5-(2-chlorophenyl)-5-oxovalerate. While specific experimental spectra are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group, the aliphatic chain, and the substituted aromatic ring. The aromatic protons on the 2-chlorophenyl group would appear in the downfield region (approximately 7.3-7.8 ppm), exhibiting complex splitting patterns due to spin-spin coupling. The protons of the aliphatic chain would resonate in the midfield region, with the methylene (B1212753) group adjacent to the ketone being the most deshielded. The ethyl ester group would give rise to a characteristic quartet and triplet pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule. Two signals are expected in the highly deshielded region corresponding to the ketone and ester carbonyl carbons (typically >170 ppm). The aromatic carbons would appear between approximately 127 and 140 ppm, with their exact shifts influenced by the chloro-substituent. The remaining aliphatic carbons of the valerate (B167501) chain and the ethyl group would be found in the upfield region of the spectrum. chemicalbook.comspectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on standard chemical shift values and structural analysis.

| Predicted ¹H NMR Data | |||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.3 - 7.8 | Multiplet (m) | 4H |

| -CH₂- (α to ketone) | ~3.1 - 3.3 | Triplet (t) | 2H |

| -CH₂- (α to ester) | ~2.4 - 2.6 | Triplet (t) | 2H |

| -CH₂- (β to carbonyls) | ~2.0 - 2.2 | Quintet (quin) | 2H |

| Ester -O-CH₂- | ~4.1 - 4.2 | Quartet (q) | 2H |

| Ester -CH₃ | ~1.2 - 1.3 | Triplet (t) | 3H |

| Predicted ¹³C NMR Data | |

|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Ketone C=O | ~198 - 202 |

| Ester C=O | ~172 - 175 |

| Aromatic C-Cl | ~130 - 134 |

| Aromatic C-H & C-C | ~127 - 138 |

| Ester -O-CH₂- | ~60 - 62 |

| Aliphatic -CH₂- | ~20 - 38 |

| Ester -CH₃ | ~14 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., LC-MS, HRMS)

Mass spectrometry is used to confirm the molecular weight and investigate the structural integrity of this compound. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition by providing a highly accurate mass measurement. The calculated monoisotopic mass of the compound is 254.07097 Da. uni.lu

In techniques like Electrospray Ionization (ESI), the molecule is expected to be detected as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. uni.lu Analysis of the fragmentation patterns in tandem MS (MS/MS) experiments can provide further structural confirmation. Plausible fragmentation pathways would involve cleavage alpha to the carbonyl groups, such as the loss of the ethoxy group (-OCH₂CH₃) from the ester or cleavage of the aliphatic chain.

Table 2: Predicted Mass Spectrometry Data for this compound Data predicted using computational tools. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 255.07825 |

| [M+Na]⁺ | 277.06019 |

| [M+K]⁺ | 293.03413 |

| [M+NH₄]⁺ | 272.10479 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The IR spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of its bonds.

The most prominent features in the spectrum would be the strong absorption bands for the two carbonyl groups. The ketone C=O stretch is expected around 1680-1700 cm⁻¹, while the ester C=O stretch typically appears at a higher frequency, around 1735-1750 cm⁻¹. Other significant absorptions include the C-O stretching of the ester group, C-H stretching from the aromatic and aliphatic portions, and the C-Cl stretch. mdpi.com

Table 3: Expected Characteristic IR Absorption Bands for this compound Data based on typical IR frequencies for organic functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| Ester C=O | Stretching | 1735 - 1750 | Strong |

| Ketone C=O | Stretching | 1680 - 1700 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Weak |

| Ester C-O | Stretching | 1150 - 1250 | Strong |

| Aromatic C-Cl | Stretching | 750 - 780 | Strong |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for determining the purity of this compound and for separating it from starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most probable method for purity analysis. A C18 stationary phase column with a mobile phase gradient, typically consisting of acetonitrile (B52724) and water or methanol (B129727) and water, would effectively separate the compound from potential impurities. Detection is commonly achieved using an ultraviolet (UV) detector, leveraging the chromophores in the aromatic ring and carbonyl groups.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile compounds. jmchemsci.com It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netnih.gov This method is well-suited for identifying and quantifying volatile impurities. The retention time of the compound provides a characteristic identifier, while the mass spectrum of the eluting peak confirms its identity. researchgate.net

X-ray Crystallography for Single Crystal Structure Determination (if crystalline derivatives are available)

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. mdpi.com This technique provides precise data on bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.com

As of now, there is no publicly available information on a single-crystal X-ray structure for this compound itself. If the compound can be crystallized to produce a single crystal of sufficient quality, this technique would offer unequivocal proof of its structure and conformation in the solid state. researchgate.net The generation of a crystalline derivative could also facilitate such an analysis.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties of Ethyl 5-(2-chlorophenyl)-5-oxovalerate. Methods like Density Functional Theory (DFT) are particularly well-suited for this purpose, offering a balance between accuracy and computational cost.

Electronic Properties: DFT calculations can determine key electronic properties of the molecule. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the 2-chlorophenyl group and the carbonyl groups would be expected to influence the energies of these frontier orbitals.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. These include parameters such as electronegativity, chemical hardness, and the Fukui function. These descriptors help in predicting the most likely sites for nucleophilic and electrophilic attack. In the case of this compound, the carbonyl carbon of the ketone is expected to be a primary electrophilic site, while the enolizable α-protons would be susceptible to deprotonation under basic conditions.

A hypothetical table of calculated electronic properties for this compound using a DFT method like B3LYP/6-31G* is presented below.

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

Molecular Modeling and Conformational Analysis

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the flexibility of the valerate (B167501) chain. Molecular modeling techniques are employed to explore the conformational landscape and identify the most stable conformers.

Conformational Search: A systematic conformational search can be performed using molecular mechanics force fields or more accurate quantum mechanical methods. This involves rotating the single bonds in the molecule and calculating the energy of each resulting conformation. The results of such a search would reveal the preferred spatial arrangement of the 2-chlorophenyl group relative to the keto-ester chain. The steric hindrance imposed by the ortho-chloro substituent is expected to play a significant role in determining the lowest energy conformation.

Analysis of Stable Conformers: The most stable conformers are those with the lowest energy. For each stable conformer, geometric parameters such as bond lengths, bond angles, and dihedral angles can be determined. These parameters provide a detailed picture of the molecule's shape. It is anticipated that the most stable conformers will minimize steric clashes between the bulky groups and optimize electronic interactions. For instance, the relative orientation of the carbonyl groups and the aromatic ring will be a key determinant of conformational preference.

Below is a hypothetical data table summarizing the relative energies of different conformers of this compound.

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 180° | 0.00 | 65 |

| 2 | 60° | 1.25 | 25 |

| 3 | -60° | 2.50 | 10 |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most favorable reaction pathways, intermediates, and transition states.

Mapping Reaction Pathways: For a given reaction, such as the α-arylation of the ketone, computational methods can be used to model the entire reaction coordinate. This involves calculating the energy of the system as the reactants are converted into products. The pathway with the lowest energy barrier is the most likely to occur.

Transition State Theory: The identification and characterization of transition states are crucial for understanding reaction kinetics. Transition state theory allows for the calculation of reaction rates from the properties of the transition state structure. For reactions involving this compound, computational studies can provide the activation energies for different potential pathways, thereby predicting the reaction's feasibility and outcome under various conditions. For example, in a base-catalyzed self-condensation reaction, DFT calculations could be used to compare the energy barriers for the formation of different cyclized products.

A hypothetical table illustrating the calculated activation energies for a reaction involving this compound is shown below.

| Reaction Step | Transition State | Activation Energy (kcal/mol) | Rate Determining Step |

| Enolate Formation | TS1 | 15.2 | No |

| Nucleophilic Attack | TS2 | 25.8 | Yes |

| Protonation | TS3 | 8.5 | No |

Chemoinformatics and Predictive Synthesis Design

Chemoinformatics utilizes computational and informational techniques to address problems in chemistry. In the context of this compound, chemoinformatics can be instrumental in designing efficient synthetic routes.

Retrosynthetic Analysis: Computer-aided synthesis planning (CASP) tools can be used to devise synthetic pathways to this compound. These programs use databases of known chemical reactions to work backward from the target molecule to simpler, commercially available starting materials. The software can propose multiple synthetic routes, which can then be evaluated by chemists for their practicality and efficiency.

Predictive Models: Machine learning models, trained on large datasets of chemical reactions, can predict the outcome of a proposed reaction, including the expected yield and potential side products. For a novel synthesis of this compound, such predictive models could help in optimizing reaction conditions and choosing the most suitable reagents. These tools can significantly accelerate the process of developing new and improved synthetic methods.

The following table lists some chemoinformatics tools and their

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Ethyl 5-(2-chlorophenyl)-5-oxovalerate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves esterification of 5-(2-chlorophenyl)-5-oxovaleric acid with ethanol using a strong acid catalyst (e.g., H₂SO₄) under reflux conditions. Optimization includes:

- Reagent selection : Phosphorus pentachloride for chlorination and fluorinating agents for halogen introduction .

- Temperature control : Maintain 60–80°C during esterification to maximize yield.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Critical Analysis : Impurities from incomplete halogenation can arise; purification via recrystallization or column chromatography is recommended.

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : H and C NMR confirm ester and aromatic proton environments. For example, the ethyl ester group shows a triplet at δ 1.2–1.4 ppm (CH₃) and quartet at δ 4.1–4.3 ppm (CH₂) .

- IR : Strong carbonyl stretches at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .

- Mass Spectrometry : Molecular ion peak at m/z 256 (M⁺) and fragment ions at m/z 185 (loss of –COOEt) .

Q. What primary chemical reactivity patterns are observed in this compound?

- Oxidation : Converts the ketone to a carboxylic acid using KMnO₄ or CrO₃, yielding 5-(2-chlorophenyl)-5-oxovaleric acid .

- Reduction : NaBH₄ reduces the ketone to a secondary alcohol, forming ethyl 5-(2-chlorophenyl)-5-hydroxyvalerate .

- Nucleophilic Substitution : The chlorine atom undergoes substitution with nucleophiles (e.g., methoxide) under basic conditions .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence biological activity compared to analogs?

- Structure-Activity Relationship (SAR) :

| Compound | Substituents | Biological Activity |

|---|---|---|

| 2-Cl | Chlorine at ortho | Moderate LPA receptor antagonism |

| 3-Cl,5-F | Chloro + fluoro | Enhanced enzyme inhibition (IC₅₀ = 25 μM) |

| 4-F | Fluoro at para | Improved membrane permeability |

- Mechanistic Insight : Ortho-chloro substituents increase steric hindrance, reducing receptor binding affinity compared to para-fluoro analogs .

Q. How can contradictions in biological activity data across studies be resolved?

- Data Triangulation :

- Assay standardization : Use consistent cell lines (e.g., HEK293 for LPA receptor studies) .

- Control normalization : Include reference compounds (e.g., Ki16425 for LPA antagonism) to calibrate activity .

- Statistical Analysis : Apply multivariate regression to isolate substituent effects from assay variability .

Q. What advanced methods elucidate molecular interactions of this compound with biological targets?

- X-ray Crystallography : Use SHELXL for high-resolution structure refinement of co-crystals with target proteins (e.g., cyclooxygenase-2) .

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS simulate binding stability; chloro-substituted analogs show higher binding free energy (−45.2 kcal/mol) than fluoro derivatives .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for receptor-ligand interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.